molecular formula C22H17ClN4O2 B2661367 3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide CAS No. 1031993-79-9

3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2661367
CAS No.: 1031993-79-9
M. Wt: 404.85
InChI Key: FVYWGAJDWRMYJB-UHFFFAOYSA-N
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Description

3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole core with a chlorobenzamido and pyridinylmethyl substituent, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorobenzamido group and the pyridinylmethyl substituent. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-15-10-8-14(9-11-15)21(28)27-19-17-6-1-2-7-18(17)26-20(19)22(29)25-13-16-5-3-4-12-24-16/h1-12,26H,13H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYWGAJDWRMYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NCC3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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